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Compound of Interest

Compound Name: Barringtonite

Cat. No.: B8008377 Get Quote

A comparative analysis of the hydrated magnesium carbonates, Barringtonite (MgCO₃·2H₂O)

and Lansfordite (MgCO₃·5H₂O), reveals distinct spectroscopic signatures rooted in their

differing degrees of hydration and crystal structures. While Lansfordite has been more

extensively characterized, the spectral properties of the rarer Barringtonite remain

comparatively elusive. This guide synthesizes the available spectroscopic data, providing a

framework for researchers in mineralogy, materials science, and drug development to

distinguish and understand these two minerals.

Barringtonite, a triclinic mineral, and Lansfordite, a monoclinic mineral, are both hydrated

forms of magnesium carbonate, differing in their water content. This fundamental difference in

their chemical composition and crystal lattice imparts unique vibrational properties that can be

probed by spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic

Resonance (NMR) spectroscopy. Understanding these differences is crucial for accurate

identification and for elucidating the role of water molecules in the mineral matrix.

Physicochemical and Crystallographic Properties
A summary of the key physicochemical and crystallographic properties of Barringtonite and

Lansfordite is presented in Table 1. These properties form the basis for interpreting their

spectroscopic differences.
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Property Barringtonite Lansfordite

Chemical Formula MgCO₃·2H₂O MgCO₃·5H₂O

Crystal System Triclinic[1][2] Monoclinic

Space Group P1 or P1̅[2] P2₁/c

Cell Dimensions

a = 9.155 Å, b = 6.202 Å, c =

6.092 Åα = 94.00°, β = 95.53°,

γ = 108.70°[1]

a = 7.3458 Å, b = 7.6232 Å, c

= 12.4737 Åβ = 101.722°

Calculated Density 2.825 g/cm³[1][3] 1.7 g/cm³

Spectroscopic Comparison
The primary spectroscopic distinction between Barringtonite and Lansfordite arises from the

vibrational modes of the carbonate ion (CO₃²⁻) and the water molecules within their respective

crystal structures.

Vibrational Spectroscopy (IR and Raman)
Infrared and Raman spectroscopy are powerful techniques for probing the vibrational modes of

molecules. The carbonate ion exhibits four fundamental vibrational modes: the symmetric

stretch (ν₁), the out-of-plane bend (ν₂), the asymmetric stretch (ν₃), and the in-plane bend (ν₄).

The water molecules exhibit stretching and bending modes. The positions and splitting of these

bands in the spectra provide information about the local chemical environment and symmetry.

Lansfordite (MgCO₃·5H₂O): The vibrational spectra of Lansfordite have been reported in the

literature.[4] A study by Coleyshaw et al. (2003) provides key insights into its infrared and

Raman spectra.

Barringtonite (MgCO₃·2H₂O): Spectroscopic data for Barringtonite is notably scarce. While

some studies have detected its presence alongside other magnesium carbonates, a complete,

published Raman spectrum is reportedly unavailable.[5][6] However, a Raman active ν₁ mode

for Barringtonite has been suggested to be around 1094-1095 cm⁻¹.[5][6]

A comparative (and partially inferred) summary of the key vibrational bands is presented in

Table 2.
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Vibrational Mode Lansfordite (cm⁻¹)
Barringtonite
(cm⁻¹)

Spectroscopic
Method

ν₁ (CO₃²⁻ symmetric

stretch)
~1090 ~1094-1095[5][6] Raman

Water and Hydroxyl

Stretches

Broad bands in the

2800-3600 region

Expected in a similar

region
IR, Raman

ν₃ (CO₃²⁻ asymmetric

stretch)

Multiple bands ~1400-

1500

Expected in a similar

region
IR

ν₄ (CO₃²⁻ in-plane

bend)
~700-750

Expected in a similar

region
IR, Raman

ν₂ (CO₃²⁻ out-of-plane

bend)
~850

Expected in a similar

region
IR

Note: The data for Barringtonite is limited and primarily based on inference and limited

experimental observation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy can provide detailed information about the local atomic

environments of specific nuclei, such as ¹H in water and hydroxyl groups and ¹³C in the

carbonate group. While ¹H NMR spectra have been reported for several hydrated magnesium

carbonates, specific data for Barringtonite and a detailed comparative study with Lansfordite

are not readily available in the surveyed literature.[7] Generally, hydrated minerals exhibit broad

¹H NMR signals from water molecules and potentially sharper signals from hydroxyl groups.

Experimental Protocols
The following sections outline generalized experimental protocols for the spectroscopic

analysis of minerals like Barringtonite and Lansfordite.

Infrared (FTIR) Spectroscopy
Sample Preparation:
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The mineral sample is finely ground to a particle size of less than 2.5 μm using a mortar and

pestle or a puck mill with a suitable solvent like absolute ethanol to prevent dehydration.[8]

For transmission measurements, a small amount of the powdered sample (typically 1-2 mg)

is intimately mixed with about 200-300 mg of dry potassium bromide (KBr).

The mixture is then pressed into a transparent pellet using a hydraulic press.[9]

Alternatively, for Attenuated Total Reflectance (ATR) measurements, the powder is placed

directly onto the ATR crystal.[10]

Data Acquisition:

A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[8][10]

The spectrum is typically recorded in the mid-infrared range (4000 to 400 cm⁻¹).[8][11]

A background spectrum (of a blank KBr pellet or the empty ATR crystal) is recorded and

subtracted from the sample spectrum.

Multiple scans (e.g., 16 to 128) are co-added to improve the signal-to-noise ratio, with a

typical resolution of 4 cm⁻¹.[9][12]

Raman Spectroscopy
Sample Preparation:

For macro-Raman spectroscopy, a small amount of the powdered mineral is placed on a

microscope slide.

For micro-Raman spectroscopy, a single crystal or a polished section of the mineral can be

used.[13] Sample preparation is generally minimal and non-destructive.

Data Acquisition:

A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.[13]

[14][15]
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The laser is focused onto the sample through a microscope objective.

The scattered light is collected and passed through a filter to remove the Rayleigh scattered

light.[16][17]

The Raman scattered light is then dispersed by a grating and detected by a CCD camera.

[14][16]

Spectra are typically collected over a specific wavenumber range (e.g., 100 to 4000 cm⁻¹)

with appropriate acquisition times to achieve a good signal-to-noise ratio.[4][14]

Solid-State Nuclear Magnetic Resonance (NMR)
Spectroscopy
Sample Preparation:

The mineral sample is finely powdered to ensure efficient and stable magic-angle spinning

(MAS).[18]

The powdered sample is packed into a solid-state NMR rotor (e.g., 4 mm or 7 mm diameter).

[19]

Data Acquisition:

The experiments are performed on a solid-state NMR spectrometer with a high magnetic

field.[20]

For high-resolution spectra of solids, the Magic-Angle Spinning (MAS) technique is

employed, where the rotor is spun at a high frequency (several kilohertz) at an angle of

54.74° with respect to the external magnetic field.[18]

For nuclei like ¹H and ¹³C, standard pulse sequences such as one-pulse excitation or cross-

polarization (CP) MAS are used.

The chemical shifts are referenced to a standard compound (e.g., tetramethylsilane).
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To better understand the context and processes involved in the study of these minerals, the

following diagrams are provided.

Hydrated Magnesium Carbonates

Barringtonite

Lansfordite NesquehoniteDehydration
Incongruent Dissolution

HydromagnesiteTransformation

Click to download full resolution via product page

Caption: Relationship between key hydrated magnesium carbonate minerals.
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Caption: General experimental workflow for spectroscopic analysis of minerals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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